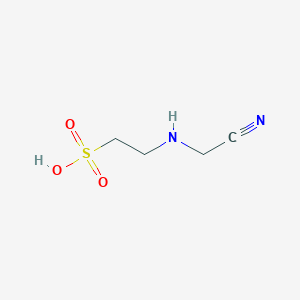
2-((Cyanomethyl)amino)ethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanesulfonic acid, 2-(cyanomethylamino)- is a chemical compound with the molecular formula C4H9NO3S. It is a derivative of ethanesulfonic acid, where a cyanomethylamino group is attached to the second carbon of the ethane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-(cyanomethylamino)- typically involves the reaction of ethanesulfonic acid with cyanomethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of ethanesulfonic acid, 2-(cyanomethylamino)- may involve large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are carefully monitored and controlled to optimize the production process and minimize any by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanesulfonic acid, 2-(cyanomethylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The cyanomethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Ethanesulfonic acid, 2-(cyanomethylamino)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes .
Wirkmechanismus
The mechanism of action of ethanesulfonic acid, 2-(cyanomethylamino)- involves its interaction with specific molecular targets and pathways. The cyanomethylamino group can interact with various enzymes and proteins, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which can be exploited for therapeutic or industrial purposes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(N-morpholino)ethanesulfonic acid (MES): A zwitterionic buffer commonly used in biological research.
Methanesulfonic acid: Another sulfonic acid with different chemical properties and applications.
Trifluoromethanesulfonic acid: A strong acid used in organic synthesis and as a catalyst .
Uniqueness
Ethanesulfonic acid, 2-(cyanomethylamino)- is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its cyanomethylamino group allows for unique interactions with biological molecules and makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C4H8N2O3S |
|---|---|
Molekulargewicht |
164.19 g/mol |
IUPAC-Name |
2-(cyanomethylamino)ethanesulfonic acid |
InChI |
InChI=1S/C4H8N2O3S/c5-1-2-6-3-4-10(7,8)9/h6H,2-4H2,(H,7,8,9) |
InChI-Schlüssel |
XJJKONSYLFSCPM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)(=O)O)NCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















